3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, one paper describes the synthesis of a pyrimidine derivative by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a 90% product yield . Another paper details the synthesis of a chlorothieno[3,2-d]pyrimidin derivative through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol".
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis) spectroscopy, and X-ray single crystal diffraction . For example, the crystal structure of a dimethylpyrimidin derivative was determined to crystallize in the triclinic space group with specific unit-cell parameters . Similarly, the crystal structure of a chlorothieno[3,2-d]pyrimidin derivative was found to belong to the tetragonal system . These studies provide a foundation for understanding the molecular structure of "3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol".
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can vary depending on the substituents and reaction conditions. For instance, the aminolysis of a pyrimidinone derivative with various amines was found to be successful under specific conditions, highlighting the importance of the dielectric permittivity of the reaction medium . This information could be relevant when considering the chemical reactions involving "3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using density functional theory (DFT) . Additionally, the molecular electrostatic potential (MEP) surface map can provide insights into the reactive sites of the molecule . These theoretical studies, along with experimental assays such as antioxidant activity and DNA binding affinity, contribute to a comprehensive understanding of the properties of pyrimidine derivatives .
Scientific Research Applications
Supramolecular Structures and Molecular Electronic Structures
The molecule of interest demonstrates significant potential in the study of supramolecular structures. For example, a related molecule, 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, exhibits a polarized molecular-electronic structure. It forms molecular columns and hydrophilic tubes through a combination of hydrogen bonds and π-π stackings, relevant for understanding nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).
Fluorescent Sensors and Logic Gate Applications
Compounds similar to 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol, like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, have been used as fluorescent sensors for aluminum ion detection and have applications in bacterial cell imaging and logic gates (Yadav & Singh, 2018).
Antimicrobial and Antifungal Properties
Some pyrimidin-4-ol derivatives have been noted for their antimicrobial and antifungal activities. For instance, 4-chloropyrimidines, synthesized under certain conditions, have shown potential in combating microbial threats (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anti-HIV Activity
Carbocyclic derivatives of pyrimidin-4-ols, including those with chloropyrimidinyl groups, have exhibited significant anti-HIV activity. This has implications for the development of antiretroviral agents (Vince & Hua, 1990).
Antitumor Activities
Compounds structurally related to 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol have shown antitumor activities. For example, N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives have been synthesized and displayed notable antitumor activities in preliminary tests (Chu, 2011).
Antitubercular Properties
Novel homopiperazine-pyrimidine-pyrazole hybrids have been synthesized for their potential in antitubercular applications. These compounds demonstrate considerable activity against Mycobacterium tuberculosis, highlighting the significance of pyrimidine derivatives in treating tuberculosis (Vavaiya et al., 2022).
properties
IUPAC Name |
3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFQZPXJGBALKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974690 | |
Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
CAS RN |
59262-85-0 | |
Record name | NSC272455 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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